molecular formula C12H13ClN2OS B14690880 2-(((2-Chlorophenyl)methyl)thio)-5-propyl-1,3,4-oxadiazole CAS No. 28923-80-0

2-(((2-Chlorophenyl)methyl)thio)-5-propyl-1,3,4-oxadiazole

Cat. No.: B14690880
CAS No.: 28923-80-0
M. Wt: 268.76 g/mol
InChI Key: FHCUXGCMUASJQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((2-Chlorophenyl)methyl)thio)-5-propyl-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the 2-chlorophenyl and propyl groups attached to the oxadiazole ring imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2-Chlorophenyl)methyl)thio)-5-propyl-1,3,4-oxadiazole typically involves the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzylthiourea. This intermediate is then cyclized with propyl hydrazinecarboxylate under acidic conditions to yield the desired oxadiazole compound. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(((2-Chlorophenyl)methyl)thio)-5-propyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines or other reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(((2-Chlorophenyl)methyl)thio)-5-propyl-1,3,4-oxadiazole involves its interaction with specific molecular targets within cells. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins or disrupt the integrity of cell membranes, leading to cell death. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2-((2-Chlorophenyl)methylthio)-1,3,4-oxadiazole: Lacks the propyl group, which may affect its chemical properties and biological activity.

    5-Propyl-1,3,4-oxadiazole: Lacks the 2-chlorophenylmethylthio group, resulting in different reactivity and applications.

    2-((2-Chlorophenyl)methylthio)-5-methyl-1,3,4-oxadiazole: Contains a methyl group instead of a propyl group, which may influence its solubility and interaction with biological targets.

Uniqueness

The presence of both the 2-chlorophenylmethylthio and propyl groups in 2-(((2-Chlorophenyl)methyl)thio)-5-propyl-1,3,4-oxadiazole imparts unique chemical properties that differentiate it from similar compounds. These structural features may enhance its biological activity and make it a valuable compound for various applications.

Properties

CAS No.

28923-80-0

Molecular Formula

C12H13ClN2OS

Molecular Weight

268.76 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-5-propyl-1,3,4-oxadiazole

InChI

InChI=1S/C12H13ClN2OS/c1-2-5-11-14-15-12(16-11)17-8-9-6-3-4-7-10(9)13/h3-4,6-7H,2,5,8H2,1H3

InChI Key

FHCUXGCMUASJQQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(O1)SCC2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.